![molecular formula C15H19NO4S2 B296449 4-Ethoxy-N-[2-(furan-2-ylmethylsulfanyl)-ethyl]-benzenesulfonamide](/img/structure/B296449.png)
4-Ethoxy-N-[2-(furan-2-ylmethylsulfanyl)-ethyl]-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-N-[2-(furan-2-ylmethylsulfanyl)-ethyl]-benzenesulfonamide, also known as compound X, is a sulfonamide derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound has shown promise in various studies for its ability to target specific enzymes and receptors within the body, leading to potential treatments for a range of diseases.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-N-[2-(furan-2-ylmethylsulfanyl)-ethyl]-benzenesulfonamide X involves its ability to target specific enzymes and receptors within the body. In particular, it has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer cells. This inhibition leads to a decrease in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, 4-Ethoxy-N-[2-(furan-2-ylmethylsulfanyl)-ethyl]-benzenesulfonamide X has also shown promise in other areas of scientific research. For example, it has been investigated for its ability to inhibit the activity of certain enzymes that are involved in the development of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have potential use as an anti-bacterial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Ethoxy-N-[2-(furan-2-ylmethylsulfanyl)-ethyl]-benzenesulfonamide X in lab experiments is its ability to target specific enzymes and receptors within the body. This allows for more targeted and specific experiments, which can lead to more accurate and reliable results. However, a limitation of using 4-Ethoxy-N-[2-(furan-2-ylmethylsulfanyl)-ethyl]-benzenesulfonamide X is its potential toxicity and side effects, which must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-Ethoxy-N-[2-(furan-2-ylmethylsulfanyl)-ethyl]-benzenesulfonamide X. One area of interest is its potential use as an anti-cancer agent, particularly in combination with other drugs or therapies. Additionally, further research is needed to investigate its potential use in the treatment of inflammatory diseases and bacterial infections. Finally, more studies are needed to fully understand the mechanism of action of 4-Ethoxy-N-[2-(furan-2-ylmethylsulfanyl)-ethyl]-benzenesulfonamide X and its potential for use in other therapeutic applications.
Synthesemethoden
The synthesis method for 4-Ethoxy-N-[2-(furan-2-ylmethylsulfanyl)-ethyl]-benzenesulfonamide X involves a multi-step process that includes the reaction of 4-chlorobenzenesulfonamide with furan-2-ylmethylthiol, followed by the addition of ethylene glycol and sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain the final 4-Ethoxy-N-[2-(furan-2-ylmethylsulfanyl)-ethyl]-benzenesulfonamide. The purity of the 4-Ethoxy-N-[2-(furan-2-ylmethylsulfanyl)-ethyl]-benzenesulfonamide can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Compound X has been investigated for its potential therapeutic applications in various scientific research studies. One such study showed that 4-Ethoxy-N-[2-(furan-2-ylmethylsulfanyl)-ethyl]-benzenesulfonamide X had inhibitory effects on the activity of a specific enzyme, which is involved in the development of cancer cells. This suggests that 4-Ethoxy-N-[2-(furan-2-ylmethylsulfanyl)-ethyl]-benzenesulfonamide X may have potential use as an anti-cancer agent.
Eigenschaften
Molekularformel |
C15H19NO4S2 |
---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
4-ethoxy-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C15H19NO4S2/c1-2-19-13-5-7-15(8-6-13)22(17,18)16-9-11-21-12-14-4-3-10-20-14/h3-8,10,16H,2,9,11-12H2,1H3 |
InChI-Schlüssel |
JTVCUAJIAFFQJI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC=CO2 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.